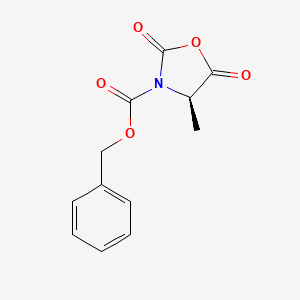
2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is an isotopically labelled compound, often used in scientific research for monitoring environmental chemical exposure . This compound is a derivative of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and involves multiple steps to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labelled reagents is crucial in the production of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction may produce less chlorinated biphenyls .
Applications De Recherche Scientifique
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Employed in studies investigating the biological effects of PCBs on living organisms.
Medicine: Utilized in toxicological studies to understand the health impacts of PCB exposure.
Industry: Applied in the development of wearable monitoring devices for detecting environmental chemical exposure
Mécanisme D'action
The mechanism of action of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 involves its interaction with cellular components, leading to disruption of normal cellular functions. It acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing and monitoring studies. This isotopic labeling allows for precise detection and quantification in various analytical applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H4Cl6 |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuteriophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H/i1D,3D,4D |
Clé InChI |
LCXMEXLGMKFLQO-IWDQAABOSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)


![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)

![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)

